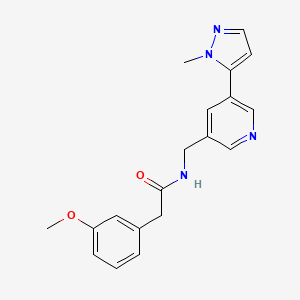

2-(3-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-methoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-23-18(6-7-22-23)16-8-15(11-20-13-16)12-21-19(24)10-14-4-3-5-17(9-14)25-2/h3-9,11,13H,10,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVPFFCLUVABPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide , also known as a derivative of pyrazole and pyridine, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a methoxyphenyl group, a pyrazole moiety, and an acetamide functional group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridine derivatives exhibit various biological activities, including:

- Anticancer Activity : Certain pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains.

- Kinase Inhibition : The ability to inhibit specific kinases is crucial for targeting cancer pathways.

Anticancer Activity

A study on related pyrazole compounds demonstrated significant anticancer activity against various human tumor cell lines. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cells such as HCT116 (human colon carcinoma) and MV4-11 (acute myeloid leukemia) .

Table 1: Anticancer Activity of Related Compounds

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT116 | 2.30 |

| Compound B | MV4-11 | 0.299 |

| Compound C | A549 (lung) | 1.50 |

Antimicrobial Properties

The antimicrobial activity of similar compounds has been evaluated, showing effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, indicating varying potency.

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Candida albicans | 16.69 |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of kinases involved in cell signaling pathways that regulate cell growth and survival.

- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in cancer cells.

- Modulation of Apoptosis : By influencing apoptotic pathways, these compounds may promote programmed cell death in malignant cells.

Case Studies

Several studies have highlighted the potential of pyrazole-containing compounds in clinical applications:

- Study on Aurora Kinase Inhibition : A related compound showed dual inhibition of Aurora-A and FLT3 kinases, leading to reduced proliferation in AML cells .

- Antibacterial Efficacy Study : A series of experiments demonstrated that certain derivatives could inhibit the growth of resistant bacterial strains effectively .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(3-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of key intermediates such as the pyridine-methylamine derivative and the 3-methoxyphenylacetamide moiety. Critical steps include:

- Coupling reactions : Use of carbodiimide-based condensing agents (e.g., EDC/HOBt) to link the acetamide and pyridine-methylamine groups under inert atmospheres .

- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions, with overnight stirring for completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is used to isolate the product .

- Validation : Structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) is mandatory .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodological Answer :

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases to assess purity (>95%) .

- Spectroscopy :

- NMR : H NMR confirms methoxy (–OCH) protons at δ 3.7–3.9 ppm and pyrazole/pyridine aromatic protons in δ 6.8–8.5 ppm .

- Mass spectrometry : HRMS (ESI+) verifies the molecular ion [M+H] with <2 ppm deviation from theoretical mass .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems for this compound?

- Methodological Answer :

- Assay standardization : Replicate experiments in orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays) to rule out false positives .

- Solubility optimization : Use DMSO stocks with ≤0.1% final concentration to avoid solvent interference. Critical for membrane permeability studies .

- Target engagement validation : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding kinetics to suspected targets (e.g., kinases or GPCRs) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME or Schrödinger’s QikProp predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .

- Docking studies : Molecular docking (AutoDock Vina) into target protein active sites identifies steric clashes or suboptimal hydrogen bonding, guiding substituent modifications (e.g., replacing methoxy with halogens) .

- MD simulations : GROMACS-based simulations assess conformational stability in aqueous vs. lipid environments over 100-ns trajectories .

Q. What experimental designs mitigate low yields during the final coupling step of synthesis?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings or copper(I) iodide for Ullmann-type reactions .

- Solvent optimization : Compare DMF, THF, and dichloromethane for reaction efficiency. Anhydrous DMF often enhances nucleophilic substitution rates .

- In-situ monitoring : Use FTIR or LC-MS to track intermediate formation and adjust stoichiometry/reactivity in real time .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s selectivity in enzyme inhibition?

- Methodological Answer :

- SAR studies : Synthesize analogs with varied substituents (e.g., –CF instead of –OCH) and test in enzyme inhibition assays (IC determination) .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., using SHELX for structure refinement) to visualize binding interactions .

- Free-energy calculations : MM-GBSA analysis quantifies binding energy contributions of specific functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.